Ethyl (diethoxymethyl)phosphinate

Catalog No.
S729041
CAS No.
65600-74-0
M.F
C7H16O4P+
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (diethoxymethyl)phosphinate

CAS Number

65600-74-0

Product Name

Ethyl (diethoxymethyl)phosphinate

IUPAC Name

diethoxymethyl-ethoxy-oxophosphanium

Molecular Formula

C7H16O4P+

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C7H16O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7H,4-6H2,1-3H3/q+1

InChI Key

ZKNJRUPWSFSOFM-UHFFFAOYSA-N

SMILES

CCOC(OCC)[P+](=O)OCC

Canonical SMILES

CCOC(OCC)[P+](=O)OCC

Precursor for Organophosphorus Compounds:

EDMP serves as a valuable starting material for synthesizing diverse phosphorus-containing compounds due to its reactive P-O bond. Researchers utilize it to create various chemicals, including:

  • Phosphonates: These compounds play crucial roles in biological processes and have applications in medicine, agriculture, and materials science .
  • Phosphoramides: These molecules find use in drug discovery, catalysis, and flame retardants .
  • Phosphinates: These compounds possess various applications, including herbicides, insecticides, and flame retardants .

Research on Chemical Reactions:

EDMP's well-defined structure and reactivity make it a suitable candidate for studying various chemical reactions. Researchers employ it to:

  • Investigate the mechanisms of reactions involving organophosphorus compounds .
  • Develop new synthetic methodologies for creating complex molecules .
  • Study the behavior of organophosphorus compounds under different reaction conditions (e.g., temperature, pressure, catalysts).

Material Science Applications:

The unique properties of EDMP, such as its ability to form bonds with various functional groups, make it a potential candidate for developing new materials. Research is ongoing to explore its use in:

  • Creating flame retardant polymers with improved thermal stability .
  • Developing new types of catalysts for various chemical reactions .
  • Investigating the potential use of EDMP in self-assembly processes for creating novel materials with specific functionalities.

Ethyl (diethoxymethyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate functional group. Its chemical structure includes an ethyl group and two ethoxy groups attached to a central phosphorus atom, which is also bonded to a methylene group. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.

Due to the reactivity of its phosphinate group. Notably, it can undergo hydrolysis and condensation reactions. For instance, it reacts with amines in a three-component synthesis to form aminomethylenebis-H-phosphinates, indicating its utility in creating more complex phosphorus-containing compounds . Additionally, it can react with diazomethane and thionyl chloride, leading to the formation of various derivatives .

Several methods exist for synthesizing ethyl (diethoxymethyl)phosphinate:

  • Direct Reaction: The compound can be synthesized via the reaction of phosphoric acid with 2-chloroethanol, leading to the formation of the desired phosphinate .
  • Three-Component Condensation: A more complex method involves the condensation of an amine, triethyl orthoformate, and ethyl diethoxymethyl-H-phosphinate, followed by hydrolysis .
  • Orthoformate Method: Another synthesis route utilizes orthoformate esters in combination with dialkyl phosphites under specific conditions to yield high yields of ethyl (diethoxymethyl)phosphinate .

Ethyl (diethoxymethyl)phosphinate has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organophosphorus compounds.
  • Chemical Intermediates: The compound is used in the preparation of phosphonates and other derivatives that have potential applications in agriculture and pharmaceuticals.
  • Material Science: Its unique properties make it suitable for developing materials with specific chemical functionalities.

Studies on the interactions of ethyl (diethoxymethyl)phosphinate with other compounds reveal its ability to form various derivatives through reactions with nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity profile and potential applications in synthetic chemistry .

Ethyl (diethoxymethyl)phosphinate shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Diethyl phosphonateTwo ethyl groups attached to phosphorusCommonly used as a precursor in synthesis
Ethyl phosphinic acidContains one ethyl group and a phosphinic acidExhibits different reactivity compared to phosphonates
Methyl (diethoxy)methylphosphonateMethyl group instead of ethylSimilar functionality but varies in sterics
Ethyl diethoxyphosphonateTwo ethoxy groups attached to phosphorusMore stable than ethyl (diethoxymethyl)phosphinate

The uniqueness of ethyl (diethoxymethyl)phosphinate lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds. Its ability to release phosphorus-containing radicals further differentiates it from others in this category.

XLogP3

0.5

Wikipedia

Ethyl (diethoxymethyl)phosphinate

Dates

Modify: 2023-08-15

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